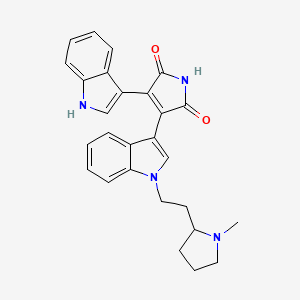
Bisindolylmaleimide II
Übersicht
Beschreibung
Bisindolylmaleimide II (BIM II) is a potent, selective ATP-competitive PKC inhibitor . It’s also a potent noncompetitive nAChR antagonist . .
Synthesis Analysis
Bisindolylmaleimide compounds are derived from Staurosporine, an alkaloid with activity for cancer treatment . They are commonly the immediate synthetic precursors of indolocarbazoles . The N-methyl maleimide is formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in the presence of hexamethylphosphoramide (HMPA) .Molecular Structure Analysis
Bisindolylmaleimide II has a molecular formula of C27H26N4O2 . It has structural similarity to the nonspecific PKC inhibitor staurosporine .Chemical Reactions Analysis
Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine . They are proposed and reported as possible inhibitors of calmodulin protein . They have been synthesized with different substituents in one of the indoles .Physical And Chemical Properties Analysis
Bisindolylmaleimide II is a solid substance . It is soluble in DMSO to 100 mM .Wissenschaftliche Forschungsanwendungen
Protein Kinase C Inhibitor
BIM II is widely recognized as a Protein Kinase C (PKC) inhibitor . It has been used to study its effects on cardiomyocyte phenotypes . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Precursor of Indolocarbazoles
BIM II compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . They are commonly the immediate synthetic precursors of indolocarbazoles , lacking a central bond between the two aromatic units and making them more flexible and drug-like.
Inhibitor of Calmodulin Protein
BIM II compounds, including BIM II, IV, VII, X, and XI, are proposed and reported as possible inhibitors of calmodulin protein for the first time . Calmodulin is a multifunctional intermediate messenger protein that transduces calcium signals by binding calcium ions and then modifying its interactions with various target proteins.
Antimicrobial Activity
While BIMs are widely recognized as protein kinase inhibitors, other modes of activity have been reported, including the inhibition of calcium signaling and antimicrobial activity .
Inhibitor of Gastric Vagal Afferent Mechanosensitivity
BIM II has been used as a PKC inhibitor along with methanandamide (mAEA) to study its effects on murine gastric vagal afferent (GVA) mechanosensitivity . GVAs are the nerves that transmit sensory information from the stomach to the brain.
Inhibitor of Bone-Marrow Cells
BIM II has been used as a PKC/protein kinase A (PKA) inhibitor to study its effects on bone-marrow cells . PKA is a family of enzymes whose activity is dependent on cellular levels of cyclic AMP (cAMP).
Safety And Hazards
Zukünftige Richtungen
Bisindolylmaleimide compounds are recognized for their activity against protein kinases . They can be highly functionalized or chemically manipulated, which provides the opportunity to generate new derivatives with unique biological profiles . This makes these compounds attractive to be considered as possible prototypes of new calmodulin protein inhibitors .
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDERUQORUFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314226 | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisindolylmaleimide II | |
CAS RN |
137592-45-1 | |
| Record name | Bisindolylmaleimide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



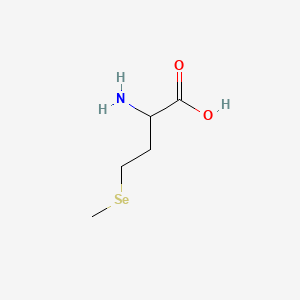
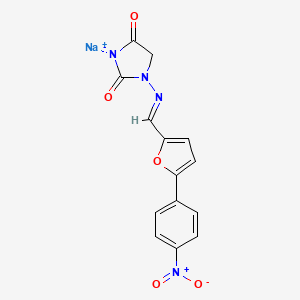

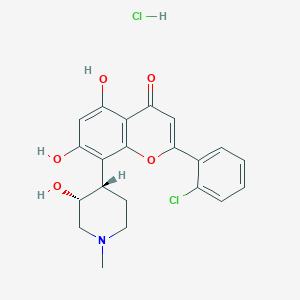
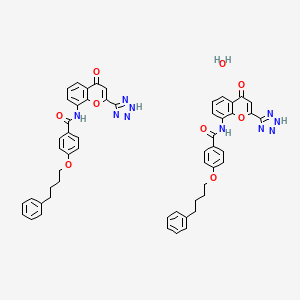
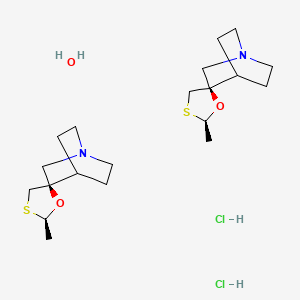
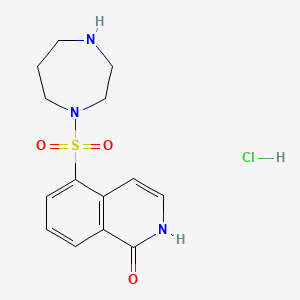
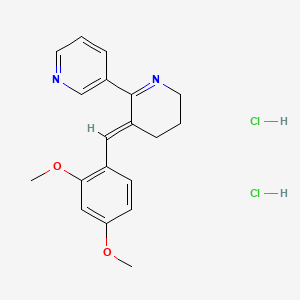
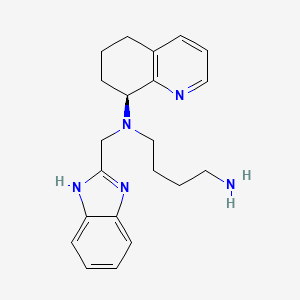

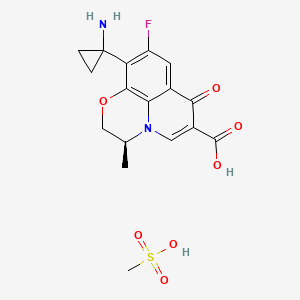

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662898.png)
